molecular formula C15H16N2O6 B3104310 Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate CAS No. 147194-10-3

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B3104310
CAS No.: 147194-10-3
M. Wt: 320.3 g/mol
InChI Key: XEVSFFUCZKXTGE-UHFFFAOYSA-N
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Description

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is a complex organic compound with a variety of applications in the field of chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate typically involves multiple steps, starting from simple precursors. A common synthetic route involves the protection of amino groups, cyclization, and esterification. The starting material, typically an amino acid derivative, undergoes protection with benzyloxycarbonyl (Cbz) to form a stable intermediate. Subsequent cyclization and esterification reactions yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods: : Industrial-scale production of this compound often involves automated continuous flow systems to ensure consistent quality and high efficiency. The use of robust catalysts and optimized reaction conditions reduces the formation of by-products, making the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate undergoes various reactions, including:

  • Oxidation: : Transformation of functional groups to more oxidized states.

  • Reduction: : Conversion to less oxidized forms.

  • Substitution: : Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

  • Reduction: : Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halides and nucleophiles under various conditions, including polar aprotic solvents.

Major Products Formed: : The products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation might yield more complex carbonyl compounds, while reduction could lead to alcohols or amines. Substitution reactions often result in new functionalized derivatives, expanding the compound’s utility.

Scientific Research Applications

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is used extensively in scientific research:

  • Chemistry: : As a key intermediate in the synthesis of complex organic molecules.

  • Biology: : In the study of enzyme interactions and protein modifications.

  • Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Enzymes and receptors, where it acts as a substrate or inhibitor.

  • Pathways Involved: : Metabolic and signal transduction pathways, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate is unique due to its structure and reactivity. Comparable compounds include:

  • Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

  • Ethyl 3-(benzyloxycarbonylamino)-2,5-dioxopyrrolidine-3-carboxylate

  • Other pyrrolidine-based esters

Each of these compounds has its own set of properties and applications, but this compound stands out for its versatility and effectiveness in a range of scientific applications.

Properties

IUPAC Name

ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVSFFUCZKXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-benzyloxycarbonylamino-2-cyanosuccinic acid diethyl ester (15.4 g) in dichloromethane (50 ml) was cooled to ice-bath temperature, and then 30% hydrogen peroxide (21 ml), tetrabutylammonium hydrogen sulfate (3.0 g) and 20% aqueous sodium hydroxide solution (16.6 ml) were added in turn. The resulting mixture was stirred under ice cooling for 30 minutes and then at 25° C. for 1 hour. The organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was heated at 80° C. for 1.5 hours to give the title compound (11.5 g, 81.2%), which was recrystallized from ethyl acetate/n-hexane to give the pure product, mp 105°-106° C.
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15.4 g
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50 mL
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21 mL
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16.6 mL
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3 g
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Yield
81.2%

Synthesis routes and methods II

Procedure details

To 123 kg of ethanol, 25.0 kg (167 mol) of sodium iodide and 14.2 kg (152 mol) of α-chloroacetamide were added and the resultant mixture was heated to 77° C. and was stirred for 3 hours. To the resultant suspension, 58.2 kg (130 mol) of 69% toluene solution of diethyl 2-benzyloxycarbonylaminomalonate was added, followed by cooling the resultant mixture to 0° C. Thereto, 89.1 kg (262 mol) of 20% ethanol solution of sodium ethoxide was dropped for 3 hours while maintaining the temperature at 0° C. After the reaction mixture was stirred for 3 hours at 0° C., the reaction was quenched by adding 7.9 kg of acetic acid and 15.1 kg of 85% phosphoric acid to the reaction mixture and the solvent was distilled off under reduced pressure. To the reaction mixture, 200 kg of toluene and 80 kg of water were added and the phase separation of the reaction mixture was performed. After the organic phase was washed with water 3 times, it was quantitatively analyzed and the yield of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide was found to be 87.5%. This solution was concentrated and then was recrystallized with toluene and ethanol to thereby obtaining 30 kg (yield: 72%) of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide as a white crystal.
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89.1 kg
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25 kg
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14.2 kg
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123 kg
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Synthesis routes and methods III

Procedure details

5.0 g of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide were dissolved in 100 g of dimethylsulfoxide and thereto, 100 g of 0.05 mol/L citrate buffer solution (pH 4.4) were added, followed by adjusting pH value of the resultant mixture to 6.5 with a 5% sodium hydroxide aqueous solution. Thereto, 0.28 mL of esterase (PLE (2.7 kU/mL); manufactured by BioCatalytics, Inc., ammonium sulfate suspension) were added and the resultant mixture was stirred at 25° C. for 78 hours, followed by analyzing quantitatively the reaction mixture. As a result, in the reaction mixture, 2.4 g (quantitative yield: 48.6%) of (R)-2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide having an optical purity of 97-5% e.e. were contained
Quantity
5 g
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reactant
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100 g
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 4
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 6
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

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